Computed Lipophilicity (XLogP3) and Drug-Likeness Profile Compared to the 2-Chlorophenyl Isomer
The computed XLogP3 for CAS 478254-85-2 is 5.2, which is 0.4 log units higher than the XLogP3 of 4.8 predicted for its closest commercially available isomer, 5-(2-chlorophenyl)-4-((3,4-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol (CAS 478254-05-6), reflecting the impact of the meta- versus ortho-chlorine substitution on the 5-phenyl ring on overall hydrophobicity [1][2]. Both compounds share identical molecular formula (C15H9Cl3N4S), molecular weight (383.7 g/mol), hydrogen bond donor count (1), and hydrogen bond acceptor count (3). The difference in XLogP3 significantly influences predicted membrane permeability and solubility, key parameters governing both in vitro assay behavior and in vivo pharmacokinetics [1].
| Evidence Dimension | Computed XLogP3 (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3 = 5.2 |
| Comparator Or Baseline | 5-(2-Chlorophenyl)-4-((3,4-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol (CAS 478254-05-6); XLogP3 = 4.8 |
| Quantified Difference | ΔXLogP3 = +0.4 |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.04.14) |
Why This Matters
Procurement of the 3-chlorophenyl isomer over the 2-chlorophenyl analog is mandatory when a research program requires a specific lipophilicity window for blood-brain barrier penetration, solubility-limited absorption, or target engagement in hydrophobic binding pockets.
- [1] PubChem. (2026). Compound summary for CID 6878907: 5-(3-Chlorophenyl)-4-((3,4-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol. NCBI. View Source
- [2] PubChem. (2026). Compound summary for CID 6878909: 5-(2-Chlorophenyl)-4-((3,4-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol. NCBI. View Source
